3-Azadeprenyl
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Overview
Description
3-Azadeprenyl is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is known for its role as a potent and selective inhibitor of monoamine oxidase B, an enzyme that breaks down dopamine and other monoamine neurotransmitters in the brain. This compound has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson’s disease, depression, and addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azadeprenyl typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of a diastereomerically selective cyclization reaction . This method does not require a separate epimerization step, making it more efficient. The reaction conditions often involve the use of solvents such as chloroform and methanol, and the product is stored at -20°C to maintain its stability .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Azadeprenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
3-Azadeprenyl has a wide range of scientific research applications:
Mechanism of Action
3-Azadeprenyl exerts its effects by binding to monoamine oxidase B within the nigrostriatal pathways in the central nervous system . This binding blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantia nigra . The increased dopaminergic activity is believed to contribute to its therapeutic effects in neurological and psychiatric disorders.
Comparison with Similar Compounds
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective monoamine oxidase B inhibitor with neuroprotective properties.
Uniqueness: 3-Azadeprenyl is unique in its structure and selective inhibition of monoamine oxidase B. Unlike some other inhibitors, it does not require a separate epimerization step during synthesis, making it more efficient to produce . Additionally, its potential therapeutic applications in a range of neurological and psychiatric disorders highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
N-methyl-N-prop-2-ynyl-1-pyridin-3-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-8-14(3)11(2)9-12-6-5-7-13-10-12/h1,5-7,10-11H,8-9H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWJGKNZEUOHQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N(C)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675643 |
Source
|
Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-88-3 |
Source
|
Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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